molecular formula C6H8ClFN2 B7723255 3-Fluorophenylhydrazine hydrochloride CAS No. 50702-51-7

3-Fluorophenylhydrazine hydrochloride

Cat. No.: B7723255
CAS No.: 50702-51-7
M. Wt: 162.59 g/mol
InChI Key: SKVGLOFWEJFQKU-UHFFFAOYSA-N
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Description

3-Fluorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H8ClFN2. It is a white to light brown crystalline powder that is used in various chemical syntheses and research applications. This compound is known for its role in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

Target of Action

The primary target of 3-Fluorophenylhydrazine hydrochloride is the respiratory system . .

Result of Action

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is soluble in water , which suggests that its activity could be influenced by the hydration status of the tissues it encounters. Additionally, it is recommended to store this compound in a well-ventilated place and keep the container tightly closed , indicating that exposure to air and moisture could affect its stability.

Preparation Methods

The preparation of 3-Fluorophenylhydrazine hydrochloride typically involves several steps, including diazotization, reduction, purification, and salt formation. One common method starts with 3-fluoroaniline, which is diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced using zinc powder in the presence of hydrochloric acid. The final product is purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

3-Fluorophenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It participates in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

3-Fluorophenylhydrazine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of compounds that have potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Comparison with Similar Compounds

3-Fluorophenylhydrazine hydrochloride can be compared with other similar compounds, such as:

    3-Chlorophenylhydrazine hydrochloride: Similar in structure but with a chlorine atom instead of a fluorine atom. It has different reactivity and applications.

    4-Fluorophenylhydrazine hydrochloride: The fluorine atom is positioned differently on the benzene ring, leading to variations in chemical behavior and applications.

    Phenylhydrazine hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and uses .

These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of the fluorine atom.

Properties

CAS No.

50702-51-7

Molecular Formula

C6H8ClFN2

Molecular Weight

162.59 g/mol

IUPAC Name

(3-fluorophenyl)hydrazine;hydron;chloride

InChI

InChI=1S/C6H7FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H

InChI Key

SKVGLOFWEJFQKU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NN.Cl

Canonical SMILES

[H+].C1=CC(=CC(=C1)F)NN.[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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